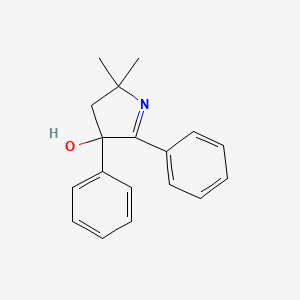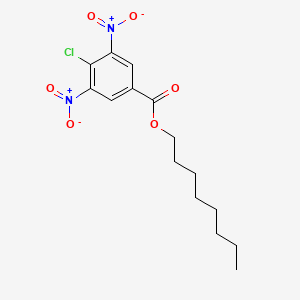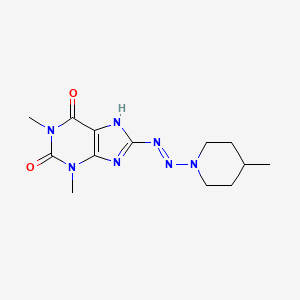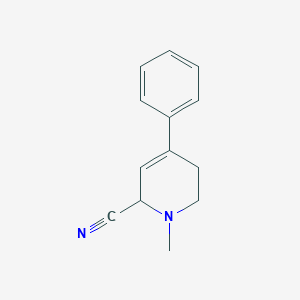![molecular formula C16H13N3 B14444482 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole CAS No. 76145-56-7](/img/structure/B14444482.png)
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a unique structure combining a naphthoimidazole core with a pyrrole substituent. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrole rings.
Aplicaciones Científicas De Investigación
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Similar structure but lacks the methyl group on the naphthoimidazole core.
1-Methylimidazole: Contains a methyl group on the imidazole ring but lacks the naphtho and pyrrole substituents.
Uniqueness
3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole is unique due to its combination of a naphthoimidazole core with a pyrrole substituent, which imparts distinct electronic and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
76145-56-7 |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-methyl-2-(1H-pyrrol-2-yl)benzo[e]benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-19-14-9-8-11-5-2-3-6-12(11)15(14)18-16(19)13-7-4-10-17-13/h2-10,17H,1H3 |
Clave InChI |
WZYORCPSPQCEPW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


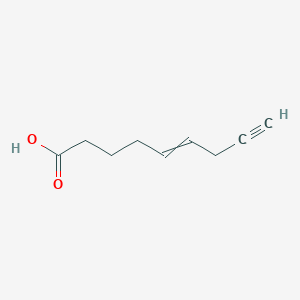


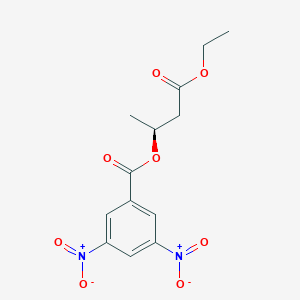
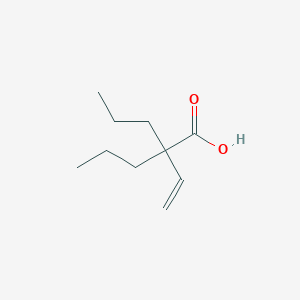
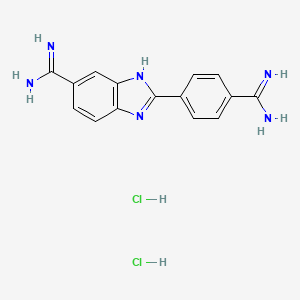
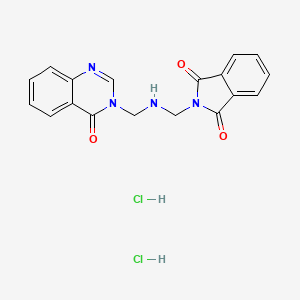

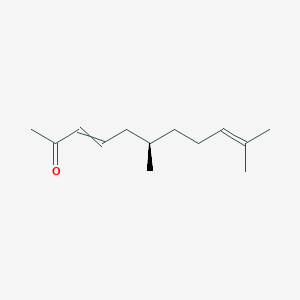
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
